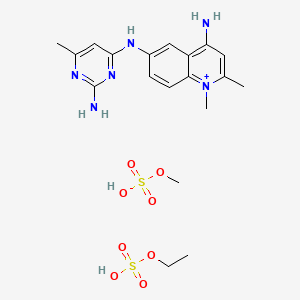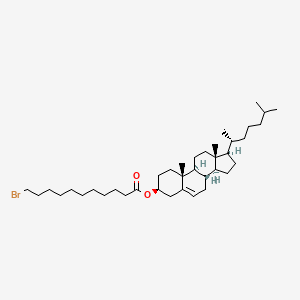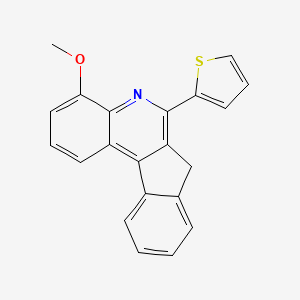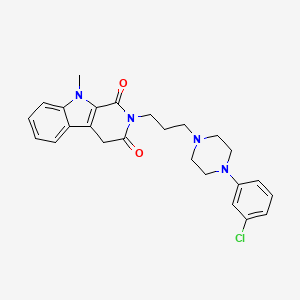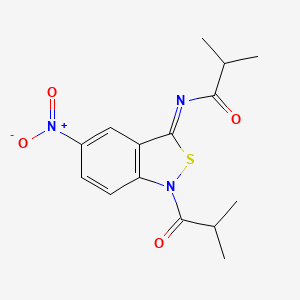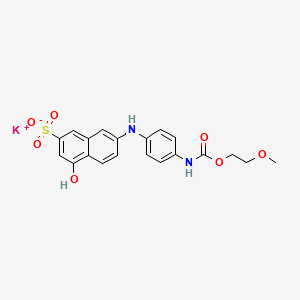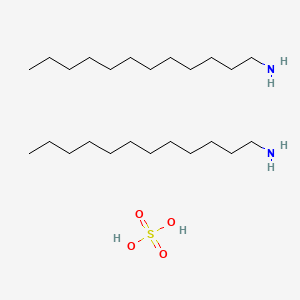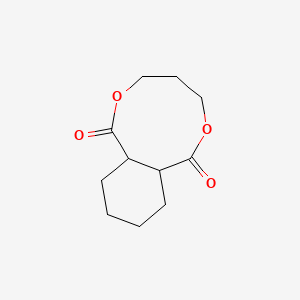
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is a complex organic compound with a unique structure that includes a benzodiazepine core, a thienyl group, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzodiazepine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: These compounds share the benzamide core but differ in their substituents.
Benzodiazepine derivatives: These compounds share the benzodiazepine core but differ in their substituents.
Thienyl derivatives: These compounds share the thienyl group but differ in their other functional groups.
Uniqueness
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is unique due to its combination of a benzodiazepine core, a thienyl group, and a cyano group. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
84671-58-9 |
|---|---|
Molekularformel |
C23H20Cl2N4OS |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
N-[[5-(5-chlorothiophen-2-yl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-cyanobenzamide;hydrochloride |
InChI |
InChI=1S/C23H19ClN4OS.ClH/c1-28-17(14-27-23(29)16-8-6-15(12-25)7-9-16)13-26-22(20-10-11-21(24)30-20)18-4-2-3-5-19(18)28;/h2-11,17H,13-14H2,1H3,(H,27,29);1H |
InChI-Schlüssel |
UDDSEHIJQDIEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(C=C4)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


